

A Technical Guide to Ala5-Galanin (2-11): A Selective GAL2R Agonist

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Compound of Interest		
Compound Name:	Ala5-Galanin (2-11)	
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Introduction

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its pleiotropic effects through three G protein-coupled receptors (GPCRs): GAL1R, GAL2R, and GAL3R.[1][2] The distinct signaling pathways and tissue distribution of these receptors implicate them in a variety of physiological and pathological processes.[1][2] The development of receptor-subtype-specific ligands is crucial for dissecting the specific roles of each galanin receptor. This guide focuses on **Ala5-Galanin (2-11)**, a truncated and modified galanin analog, that has been identified as a specific and full agonist for the galanin receptor 2 (GAL2R).[1][2]

Ala5-Galanin (2-11) is a decapeptide derived from the N-terminal fragment of galanin (galanin (2-11)) with a single amino acid substitution of serine to alanine at position 5.[1][2] This modification results in a ligand with a remarkable selectivity for GAL2R, showing over 375-fold preference compared to GAL1R and GAL3R.[1][2] This high specificity makes **Ala5-Galanin (2-11)** an invaluable tool for investigating the physiological and pathophysiological roles of GAL2R, and for the development of novel therapeutic agents targeting this receptor.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of **Ala5-Galanin (2-11)** at human galanin receptors.



Table 1: Radioligand Binding Affinity of Ala5-Galanin (2-11) at Human Galanin Receptors

Ligand	Receptor	Kı (nM)	Selectivity vs. GAL2R
Ala5-Galanin (2-11)	GAL1R	No detectable binding up to 0.1 mM	>375-fold
GAL2R	258	-	
GAL3R	No detectable binding up to 0.1 mM	>375-fold	

Data compiled from competitive binding studies using ¹²⁵I-galanin.[1][2]

Table 2: Functional Activity of Ala5-Galanin (2-11) at Human GAL2R

Assay	Cell Line	Parameter	Value	Agonist Profile
Inositol Phosphate Accumulation	CHO-K1 cells stably expressing human GAL2R	EC50	1.01 ± 0.18 μM	Full Agonist
Cyclic Adenosine Monophosphate (cAMP) Production	SH-SY5Y cells stably expressing human GAL2R	-	No significant stimulation	-

Functional data indicates that **Ala5-Galanin (2-11)** acts as a full agonist at GAL2R, stimulating the Gq-coupled signaling pathway leading to inositol phosphate production, without affecting the Gi-coupled pathway that modulates cAMP levels.[2]

Signaling Pathways

Activation of GAL2R by **Ala5-Galanin (2-11)** primarily initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and



diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).



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GAL2R Gq/11 Signaling Pathway

Experimental ProtocolsRadioligand Competitive Binding Assay

This protocol details the method used to determine the binding affinity of **Ala5-Galanin (2-11)** for human galanin receptors.

Materials:

- CHO-K1 cells stably expressing human GAL1R, GAL2R, or Flp-In T-REx 293 cells with inducible human GAL3R expression.
- Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
- Radioligand: 125 I-galanin.
- Competitor ligand: Ala5-Galanin (2-11) at various concentrations.
- Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 μM).
- Glass fiber filters (GF/C).



· Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture cells to confluency. For inducible GAL3R expression, treat with tetracycline 24 hours prior to harvesting.
 - Harvest cells and homogenize in ice-cold binding buffer.
 - Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh binding buffer.
 - Determine protein concentration using a standard protein assay.
- Binding Reaction:
 - In a 96-well plate, add cell membranes (typically 10-30 μg of protein).
 - Add ¹²⁵I-galanin at a final concentration near its K-d value.
 - Add increasing concentrations of Ala5-Galanin (2-11) or buffer for total binding.
 - For non-specific binding, add a high concentration of unlabeled galanin.
 - Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Filtration and Counting:
 - Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
 - Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:

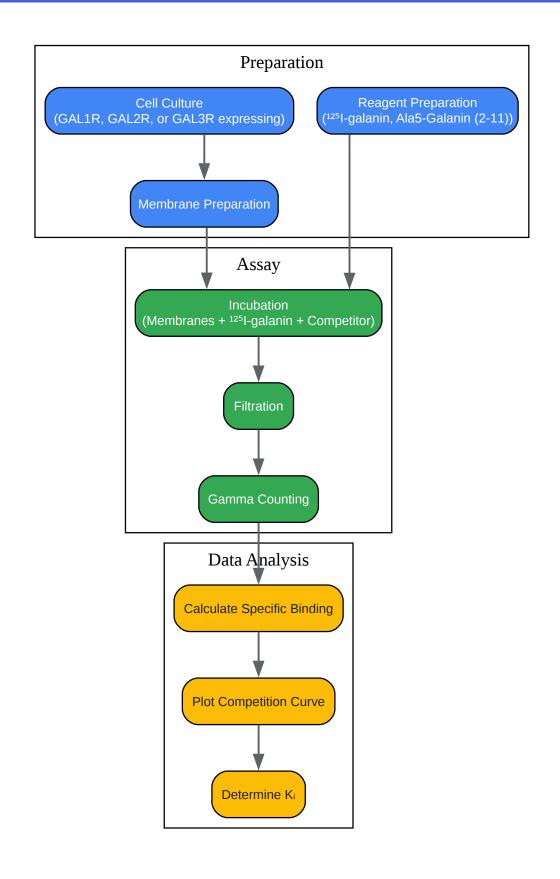






- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.





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Radioligand Competitive Binding Assay Workflow



Inositol Phosphate Accumulation Assay

This protocol measures the functional activity of **Ala5-Galanin (2-11)** by quantifying the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 signaling.

Materials:

- CHO-K1 cells stably expressing human GAL2R.
- Cell culture medium supplemented with [3H]myo-inositol.
- Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
- Ala5-Galanin (2-11) at various concentrations.
- Lysis buffer (e.g., ice-cold 0.1 M HCl).
- Anion-exchange chromatography columns.
- · Scintillation cocktail and counter.

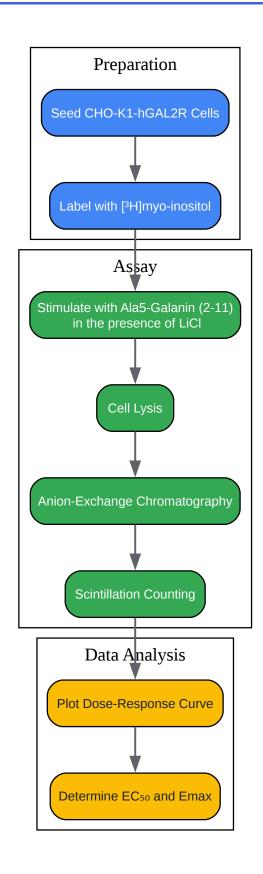
Procedure:

- Cell Labeling:
 - Seed CHO-K1-hGAL2R cells in 24-well plates.
 - Incubate the cells for 24-48 hours in a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.
- Stimulation:
 - Wash the cells with a pre-warmed buffer.
 - Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
 - Add varying concentrations of Ala5-Galanin (2-11) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.



- Extraction of Inositol Phosphates:
 - Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
 - Incubate on ice for 30 minutes.
 - Neutralize the cell lysates.
- Purification and Quantification:
 - Apply the lysates to anion-exchange columns.
 - Wash the columns to remove free [3H]myo-inositol.
 - Elute the total [3H]inositol phosphates with a high-salt buffer.
 - Measure the radioactivity of the eluates by liquid scintillation counting.
- Data Analysis:
 - Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the agonist concentration.
 - Determine the EC₅₀ and Emax values from the dose-response curve.





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References

- 1. Ala5-galanin (2-11) is a GAL2R specific galanin analogue PubMed [pubmed.ncbi.nlm.nih.gov]
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